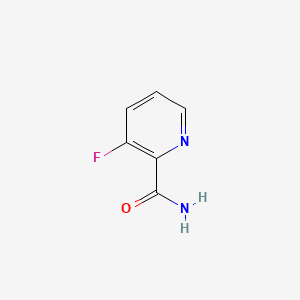

3-Fluoropyridine-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOPCSBFHKAXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663803 | |

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-32-4 | |

| Record name | 3-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 3 Fluoropyridine 2 Carboxamide

Established Synthetic Pathways to 3-Fluoropyridine-2-carboxamide

Synthesis from 3-Fluoropyridine-2-carboxylic Acid

A common and direct precursor for the synthesis of this compound is 3-Fluoropyridine-2-carboxylic acid. nih.gov This starting material can be effectively converted to the target amide through a couple of well-established methods.

A traditional and reliable method for the formation of amides from carboxylic acids proceeds via an acid chloride intermediate. uobasrah.edu.iq This two-step process involves the initial conversion of 3-Fluoropyridine-2-carboxylic acid to 3-Fluoropyridine-2-carbonyl chloride, followed by amidation.

The activation of the carboxylic acid is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, reacting 3-Fluoropyridine-2-carboxylic acid with thionyl chloride, often in an inert solvent like toluene (B28343) with a catalytic amount of dimethylformamide (DMF), yields the corresponding acid chloride. iucr.org This intermediate is generally used in the subsequent step without extensive purification. The resulting 3-Fluoropyridine-2-carbonyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous ammonia or ammonia gas, to produce this compound.

Table 1: Reagents for Acid Chloride Formation

| Reagent | Typical Conditions |

|---|---|

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) with catalytic DMF. iucr.org |

Direct amidation methods offer a more streamlined approach by avoiding the isolation of the often-sensitive acid chloride intermediate. These strategies rely on the use of coupling agents to activate the carboxylic acid in situ, facilitating the direct reaction with an amine source. jocpr.com

Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia to form the desired amide. Another approach involves the use of chloroformates, such as ethyl chloroformate or methyl chloroformate, in the presence of a base to form a mixed anhydride (B1165640), which then reacts with an ammonia source. google.com Boric acid has also been reported as a catalyst for the direct amidation of carboxylic acids.

More recent developments have introduced novel coupling agents like (o-CF3PhO)3P, which can activate amines directly for the amidation reaction. rsc.org

Table 2: Common Direct Amidation Reagents

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | EDC, DCC | Often with additives like HOBt or DMAP in an organic solvent. jocpr.com |

| Phosphonium Salts | HATU, PyBOP | Used in organic solvents like DMF or DCM. |

| Chloroformates | Ethyl chloroformate, Methyl chloroformate | In the presence of a base (e.g., pyridine (B92270), diisopropylethylamine) and an ammonia source. google.com |

| Boron-based | Boric acid | Can catalyze direct amidation under specific conditions. |

Conversion of 3-Fluoropyridine-2-carboxylic Acid to Acid Chloride and Subsequent Amidation

De Novo Synthesis Approaches and Pyridine Ring Construction

The introduction of a fluorine atom at the 3-position of a pyridine ring is a critical step in many synthetic routes. This can be achieved through several methods, including electrophilic fluorination, nucleophilic aromatic substitution (SNAr), or diazotization-fluorination sequences.

One strategy involves the halogenation of pyridine derivatives. For instance, a pyridine ring can be subjected to chlorination using reagents like thionyl chloride or phosphorus oxychloride. Subsequent fluorination can then be achieved through a halogen exchange (Halex) reaction, for example, by treating a chlorinated pyridine with a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). The regioselectivity of these reactions is a key consideration. Recent advancements have described a method for the 3-selective halogenation of pyridines via Zincke imine intermediates, which involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org

Another approach is the direct C-H fluorination of the pyridine ring, although this can sometimes lead to mixtures of isomers. acs.org The use of directing groups can help to control the regioselectivity of such reactions. researchgate.net

The carboxamide group can be introduced onto the pyridine ring at various stages of the synthesis. If a cyano-substituted pyridine is available, it can be hydrolyzed to the corresponding carboxamide. The introduction of a carboxyl group, which can then be converted to the carboxamide, can be achieved through methods like ortho-lithiation followed by quenching with carbon dioxide.

For example, 3-fluoropyridine (B146971) can undergo directed ortho-lithiation at the 2-position, followed by reaction with a suitable electrophile to introduce the carboxamide group or a precursor to it. The carboxamide functionality itself is a key feature in many biologically active molecules and can influence the properties of the final compound. nih.govresearchgate.net

Halogenation and Functionalization of Pyridine Rings for 3-Fluoropyridine Derivatives

Advanced and Emerging Synthetic Strategies for Fluoropyridine Carboxamides

The synthesis of fluoropyridine carboxamides, including this compound, leverages a range of sophisticated chemical reactions. These methods are designed to efficiently construct the core heterocyclic structure while precisely installing the required functional groups.

Transition Metal-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Transition metal catalysis is fundamental to modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods are pivotal in functionalizing pre-formed fluoropyridine scaffolds.

Rhodium(III)-catalyzed C-H functionalization has emerged as a significant method for creating multisubstituted 3-fluoropyridines. researchgate.netacs.org This approach can involve the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, which proceeds with high regioselectivity, even with terminal alkynes, to yield single 3-fluoropyridine regioisomers. acs.org The catalytic system, often employing a [Cp*RhCl₂]₂ dimer with a metal acetate (B1210297) salt, enables the construction of the pyridine ring through an annulation process. acs.org

Furthermore, the strategic functionalization of existing fluoropyridine rings is often accomplished via cross-coupling reactions. The Sonogashira C-C cross-coupling, for instance, has been used to introduce alkynyl groups onto bromofluoropyridine nuclei, demonstrating the utility of palladium catalysis in modifying these structures. ossila.com The fluorine atom itself can direct C-H activation at the ortho position, a strategy that has been explored in transition-metal-catalyzed reactions to create functionalized fluoroarenes. acs.org Copper catalysis has also been employed in the cross-coupling of α-silyldifluoroamides with aryl iodides to form aryldifluoroamides, showcasing another avenue for creating bonds to fluorinated carbons. escholarship.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Fluoropyridine Synthesis

| Catalytic System | Reaction Type | Application Example | Reference |

|---|---|---|---|

| [Cp*RhCl₂]₂ / AgOAc | C-H Activation / [4+2] Annulation | Synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. | acs.org |

| Palladium / Copper | Sonogashira Coupling | Functionalization of bromofluoropyridine scaffolds with terminal alkynes. | ossila.com |

| Copper | Cross-Coupling | Formation of aryldifluoroamides from α-silyldifluoroamides and aryl iodides. | escholarship.org |

| Rhodium(III) | C-H Functionalization | Coupling of α,β-unsaturated oximes with terminal alkynes to form single regioisomers of 3-fluoropyridines. | acs.org |

Selective Fluorination Techniques for Pyridine Scaffolds

Introducing a fluorine atom at a specific position on the pyridine ring is a critical and often challenging step. The electron-deficient nature of the pyridine ring makes nucleophilic aromatic substitution (SNAr) a viable strategy, though regioselectivity can be an issue.

Direct fluorination via SNAr often involves displacing a leaving group, such as a chlorine or nitro group, with a fluoride ion. This is commonly achieved using alkali metal fluorides like cesium fluoride (CsF) or potassium fluoride (KF). For instance, 3-substituted-2,6-dichloropyridines can be difluorinated using CsF in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The success of these reactions often depends on activating groups present on the ring; electron-withdrawing groups such as nitro or cyano can facilitate the substitution. ossila.comnih.gov However, substitution at the meta position (e.g., C-3 or C-5) is particularly challenging and often requires an electron-withdrawing group at the ortho or para position relative to the leaving group. nih.gov

To overcome these challenges, indirect methods have been developed. One approach involves the use of pyridine N-oxides. researchgate.net Fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the corresponding aminopyridine. researchgate.net This strategy offers a novel pathway for synthesizing meta-fluorinated pyridines. researchgate.net Another classic method involves the diazotization of an aminopyridine followed by a Schiemann-type reaction to install the fluorine atom. google.com

Table 2: Comparison of Selective Fluorination Methods for Pyridine Scaffolds

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | CsF, KF | Displaces leaving groups like -Cl or -NO₂. Often requires activating groups. | researchgate.net |

| N-Oxide Strategy | Pyridine N-oxide, Fluorinating Agent | Enables fluorination at otherwise difficult-to-access positions, such as meta-positions. | researchgate.net |

| Diazotization-Fluorination | NaNO₂, Anhydrous HF | Converts an amino group to a fluorine atom via a diazonium salt intermediate. | google.com |

Multicomponent and Cycloaddition Reactions for Diverse Pyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity and are well-suited for synthesizing diverse heterocyclic libraries. researchgate.net Similarly, cycloaddition reactions provide powerful routes to cyclic and heterocyclic structures.

A notable example is the Rh(III)-catalyzed [4+2] annulation of α-fluoro-α,β-unsaturated oximes and alkynes to produce 3-fluoropyridines. researchgate.netacs.org This reaction constructs the pyridine ring in a convergent manner. Another powerful strategy is the 1,3-dipolar cycloaddition, which can be used to generate highly complex spiro-pyrrolidine oxindole (B195798) scaffolds in one pot. nih.gov While not directly yielding simple pyridines, these methods highlight the power of cycloadditions in creating diverse heterocyclic systems. nih.gov The Castagnoli-Cushman reaction, a formal [4+2] cycloaddition between an imine and an anhydride like homophthalic anhydride, is an effective method for accessing densely substituted lactams, which are structurally related to pyridine derivatives. researchgate.net These reactions are prized for their high step- and atom-economy, making them attractive from a green chemistry perspective. nih.gov

Table 3: Examples of Multicomponent and Cycloaddition Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Annulation | α-fluoro-α,β-unsaturated oximes, alkynes | Rh(III) | Multisubstituted 3-fluoropyridines | researchgate.netacs.org |

| 1,3-Dipolar Cycloaddition | Isatins, amino acids, dipolarophiles | Ag-catalyst or thermal | Spiro-pyrrolidine oxindoles | nih.gov |

| Castagnoli-Cushman Reaction | Imines, homophthalic anhydride | Heat or catalyst | Densely substituted lactams | researchgate.net |

| One-pot MCR | Ketones, α,β-unsaturated aldehydes, ammonium (B1175870) acetate | Organocatalyst | Trisubstituted pyridines | researchgate.net |

Optimization and Scalability of this compound Production

Moving from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and the development of scalable processes to ensure efficiency, safety, and cost-effectiveness.

Reaction Condition Optimization for High Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. This is accomplished by systematically optimizing various reaction parameters. Temperature is a critical factor; for instance, in the fluorination of trichloropyridine precursors, a stepwise temperature increase (e.g., 145°C followed by 190°C) is used to maximize the substitution of fluorine while minimizing decomposition. In other syntheses, lowering the reaction temperature from room temperature to 0°C or even -25°C has been shown to significantly improve the yield and prevent the formation of byproducts. thieme-connect.com

The choice of reagents and catalysts also plays a crucial role. In the formation of the carboxamide group, using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like EDC can lead to excellent yields (70-97%) and high purity by promoting efficient acid-amine coupling under mild conditions. bohrium.com The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Table 4: Optimized Parameters in Fluoropyridine Carboxamide Synthesis

| Parameter | Example of Optimization | Outcome | Reference |

|---|---|---|---|

| Temperature | Stepwise heating (145°C → 190°C) during fluorination. | Maximized fluorine substitution, minimized decomposition. | |

| Temperature | Decreasing temperature from 0°C to -25°C during a coupling step. | Increased yield from 90% to 95% by reducing side reactions. | thieme-connect.com |

| Catalyst/Reagent | Use of HATU/DIPEA for acid-amine coupling. | Achieved excellent yields (93-97%) and high purity. | bohrium.com |

| Catalyst/Reagent | Use of EDC for amidation of a carboxylic acid. | Enhanced reaction efficiency, achieving 70-80% yield. |

Strategies for Large-Scale and Industrial Synthesis of Pyridine Carboxamides

Scaling up a synthesis from grams to kilograms presents unique challenges, including heat transfer, reagent mixing, and purification. Modern strategies are employed to address these issues effectively.

A significant advancement is the use of continuous flow synthesis. nih.gov By pumping reagents through microreactors, this technology offers superior heat transfer, efficient mixing, and the ability to run multistep reactions in a single, uninterrupted sequence without isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides, demonstrating its potential for facile scale-up, which is highly advantageous for industrial production. nih.gov

For traditional batch synthesis, a focus on cost-effective and readily available starting materials is essential. thieme-connect.combohrium.com A successful kilogram-scale synthesis of a key building block for bioactive molecules was achieved through a two-step process that was optimized for scalability. thieme-connect.com In such large-scale processes, ensuring reproducibility is critical, and analytical methods like Liquid Chromatography-Mass Spectrometry (LC/MS) are standardized for quality control and purity analysis of intermediates and final products. Convenient workup procedures and purification methods, such as column chromatography or recrystallization, are also optimized to be efficient on a large scale. google.combohrium.com

Comparative Analysis of Synthetic Route Efficiency and Sustainability

The table below provides a comparative overview of these synthetic approaches.

| Metric | Route 1: From 3-Fluoropyridine-2-carboxylic Acid | Potential Route: Nucleophilic Aromatic Substitution (SNA_r) | Potential Route: Rh(III)-Catalyzed C-H Functionalization |

| Starting Material | Lithium 3-fluoropicolinate or 3-fluoropyridine-2-carboxylic acid. iucr.org | Substituted pyridine with a leaving group (e.g., nitro, chloro) at the 3-position. google.com | α-fluoro-α,β-unsaturated oximes and alkynes. acs.org |

| Key Reagents | SOCl₂, NH₃ in Methanol (B129727). iucr.org | Fluoride source (e.g., KF, CsF), base. | [Cp*RhCl₂]₂ catalyst, metal acetate salt. acs.org |

| Number of Steps | 2-3 steps from commercially available precursors. iucr.org | Variable, depends on precursor synthesis. | 1 step for the core structure. acs.org |

| Overall Yield | High (approx. 77% over two steps). iucr.org | Generally lower for 3-position substitution unless strongly activated. google.com | Good to excellent yields reported for the core. acs.org |

| Reaction Conditions | Involves reflux with corrosive SOCl₂; final step is mild. iucr.org | Often requires high temperatures and polar aprotic solvents. researchgate.net | Benchtop setup in air is possible; reactions run at elevated temperatures. acs.org |

| Sustainability | Uses stoichiometric, corrosive, and hazardous reagents (SOCl₂); generates waste. | Can use simple fluoride salts, but high temperatures increase energy consumption. | Catalytic amounts of precious metals are used; offers higher atom economy. |

| Scalability | Proven for laboratory scale, with potential for larger scale. iucr.orgiucr.org | Can be challenging to scale due to harsh conditions and potential side reactions. | Potentially scalable, as catalytic processes are often favored in industry. |

| Regioselectivity | Excellent, as the functionality is built onto a pre-defined core. iucr.org | Can be poor; risk of isomeric impurities. google.com | Reported to be uniformly high with terminal alkynes. acs.org |

Medicinal Chemistry and Drug Discovery Applications of 3 Fluoropyridine 2 Carboxamide Analogs

Role of 3-Fluoropyridine-2-carboxamide as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govhebmu.edu.cn The this compound core possesses several features that contribute to its privileged status. The pyridine (B92270) ring is a common motif in many approved drugs and natural products, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking. mdpi.com The introduction of a fluorine atom at the 3-position significantly alters the electronic properties of the pyridine ring, enhancing its metabolic stability and modulating its binding affinity to target proteins. The carboxamide group at the 2-position provides an additional site for hydrogen bonding and can be readily modified to explore structure-activity relationships.

Application as a Core Building Block in Heterocyclic Synthesis

The this compound scaffold serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. fluorochem.co.ukresearchgate.net Its reactivity allows for various chemical transformations, enabling the construction of more complex molecular architectures. For instance, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. nih.gov This approach has been utilized in the synthesis of various substituted pyridines with potential therapeutic applications.

Furthermore, the carboxamide group can participate in cyclization reactions to form fused heterocyclic systems. Researchers have developed efficient methods for the synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems, which are valuable intermediates for constructing self-assembling molecular building blocks. iucr.org These methods often provide high yields and can be performed on a large scale, making them suitable for industrial applications. iucr.org

Integration into Complex Pharmacophores and Bioactive Molecules

The this compound moiety has been successfully incorporated into a variety of complex pharmacophores to generate novel bioactive molecules. mdpi.comnih.gov Its ability to act as a bioisostere for other aromatic systems, such as a phenyl ring, allows for the optimization of pharmacokinetic and pharmacodynamic properties. mdpi.com The unique electronic nature of the fluorinated pyridine ring can lead to improved target affinity and selectivity.

For example, derivatives of this compound have been investigated as allosteric modulators of the adenosine (B11128) A2A receptor, a target for the treatment of insomnia. ossila.com In another study, the related compound 5-bromo-3-fluoropyridine-2-carboxylic acid was used to synthesize pyridine-triazole ligands for rhenium complexes, which exhibit interesting photoluminescent properties. ossila.com These examples highlight the versatility of the this compound scaffold in the design of molecules with diverse biological functions.

Therapeutic Potential and Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anti-cancer and Antiproliferative Activity Investigations

A significant area of research has focused on the anti-cancer potential of this compound analogs. nih.govmdpi.com The pyridine scaffold itself is a well-established pharmacophore in oncology, with numerous pyridine-containing drugs approved for cancer treatment. nih.gov The introduction of a fluorine atom can enhance the anti-proliferative activity of these compounds.

Studies have shown that carboxamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. nih.gov For instance, certain N-substituted indole-2-carboxamides have shown promising activity, and the modification of the carboxamide linkage can improve target affinity and pharmacokinetic properties. nih.gov While direct studies on this compound are ongoing, related structures have shown promise. For example, derivatives of 5-chloro-3-fluoropyridine-2-carboxamide (B1647115) have demonstrated inhibitory activity against cancer cell lines, with some compounds showing IC50 values comparable to existing chemotherapeutics. The mechanism of action for some of these compounds involves the inhibition of key enzymes like the Epidermal Growth Factor Receptor (EGFR).

| Compound | Target Cell Line | IC50 (µM) |

| Carboxamide 12 (1-anthraquinone moiety) | K-562 | 0.33 |

| Carboxamide 14 (2-anthraquinone moiety) | K-562 | 0.61 |

| Carboxamide 4 (p-chlorobenzene group) | K-562 | 0.61 |

| Pyrimidine (B1678525) analog 131 | A549 (lung) | 0.80 |

| Pyrimidine analog 131 | HepG2 (liver) | 0.11 |

| Pyrimidine analog 131 | U937 (lymphoma) | 0.07 |

| Pyrimidine analog 131 | Y79 (retinoblastoma) | 0.10 |

| Pyridine analog 16b | A375 (melanoma) | 1.85 |

| Pyridine analog 29 | A375 (melanoma) | 4.85 |

Antibacterial and Antifungal Agent Development

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. Pyridine-containing compounds have long been a source of inspiration in this area. mdpi.com Derivatives of this compound have been investigated for their potential as antimicrobial agents.

Research has shown that certain fluorinated pyridine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For example, a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives displayed potent activity against various drug-sensitive and drug-resistant bacterial strains. nih.gov One compound, 7j, was found to be eight times more potent than the clinically used antibiotic linezolid (B1675486) against certain strains. nih.gov

In the realm of antifungal agents, pyrimidine derivatives, which share structural similarities with pyridines, have shown promise. mdpi.com While specific data on the antifungal activity of this compound is limited, the broader class of fluorinated heterocycles is an active area of research for the development of new antifungal drugs.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 6a-m | Gram-positive bacteria | 2-32 |

| 7j | Gram-positive bacteria | 0.25-1 |

Modulation of Central Nervous System Targets

Pyridine and its derivatives have a long history of use in the development of drugs targeting the central nervous system (CNS). mdpi.com The this compound scaffold has been explored for its potential to modulate various CNS targets. The fluorine atom can improve the metabolic stability and brain penetration of drug candidates, which are crucial properties for CNS-active compounds. nih.gov

One notable example is the development of inhibitors for cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org Structure-based drug design led to the discovery of potent and selective CH24H inhibitors based on a 3,4-disubstituted pyridine scaffold, demonstrating the utility of these structures in CNS drug discovery. acs.org Additionally, a fluorinated derivative of 4-aminopyridine, 3-[18F]fluoro-4-aminopyridine, is being investigated as a potential imaging agent for demyelination in multiple sclerosis, highlighting the role of fluorinated pyridines in neuroscience research. nih.gov

Immunomodulatory and Checkpoint Inhibition Research

A pivotal area of modern oncology is the development of agents that modulate the immune system to combat cancer. Cancer cells can evade the immune system by exploiting natural inhibitory pathways known as immune checkpoints. google.com The Programmed cell death-1 (PD-1) receptor and its ligand (PD-L1) are key players in this process; their interaction suppresses T-cell activity, allowing tumors to grow unchecked. google.comnih.gov

Analogs of this compound have emerged as promising small-molecule inhibitors of the PD-1/PD-L1 interaction. google.com Research has led to the development of novel [¹⁸F]-labeled pyridine-2-carboxamide derivatives for non-invasive imaging of PD-L1 expression in tumors using Positron Emission Tomography (PET). nih.gov This molecular imaging technique can help select patients who are most likely to benefit from checkpoint inhibitor therapy. nih.gov

Studies on these radiolabeled probes demonstrated excellent stability and significant accumulation in cancer cell lines that express PD-L1, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). nih.gov Autoradiography and inhibition experiments further confirmed that these compounds specifically target the PD-1/PD-L1 axis, highlighting their potential not only as imaging agents but also as a basis for therapeutic modulators. nih.gov Patent literature further describes N-phenyl-pyridine-2-carboxamide derivatives designed to modulate this critical protein-protein interaction for the treatment of cancer. google.com

Other Emerging Pharmacological Applications of Related Analogs

The structural motif of fluorinated pyridine carboxamides is versatile, leading to its exploration in a wide range of therapeutic areas beyond immunotherapy. ijpsonline.comijpsonline.com

Oncology: Analogs such as 5-Chloro-3-fluoropyridine-2-carboxamide have been investigated as building blocks for anticancer agents. Derivatives have demonstrated significant antiproliferative effects in vitro against cancer cell lines, suggesting they could serve as lead compounds for developing new cancer therapies by modulating key signaling pathways or inducing apoptosis. Other pyridineamine compounds have been developed as inhibitors of Pim kinases, a family of serine/threonine kinases that regulate cell proliferation and survival and are key targets in oncology. google.com

Neurological and Psychiatric Disorders: The pyridine carboxamide scaffold is being explored for its potential to treat neurological conditions. Specifically, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov The mGlu₅ receptor is a target for a multitude of potential therapeutic applications, including anxiety, major depressive disorder, and Alzheimer's disease. nih.gov

Antiviral and Immunosuppressive Agents: Certain pyridine analogs act as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. acs.org This inhibition is the basis for their antiviral effect, as seen in measles virus replication assays. acs.org Because DHODH is also vital for the proliferation of lymphocytes, these inhibitors have potential as immunosuppressive agents. acs.org

Anti-inflammatory and Analgesic Activity: Pyridine derivatives have been widely reported to possess anti-inflammatory and analgesic properties. ijpsonline.comresearchgate.net

| Analog Class/Compound | Pharmacological Target/Application | Key Findings | Source(s) |

| [¹⁸F]-labeled pyridine-2-carboxamides | PD-L1 Imaging (Cancer) | Specific accumulation in PD-L1 expressing tumor cells, potential for patient selection. | nih.gov |

| N-phenyl-pyridine-2-carboxamide derivatives | PD-1/PD-L1 Inhibition (Cancer) | Act as modulators of the immune checkpoint protein-protein interaction. | google.com |

| 5-Chloro-3-fluoropyridine-2-carboxamide | Enzyme Inhibition (Cancer, Neurological Disorders) | Shows antiproliferative effects against cancer cells; potential for neurological applications. | |

| Thieno[3,2-b]pyridine-5-carboxamide derivatives | mGlu₅ Negative Allosteric Modulation | Potent, selective, and brain-penetrant with good oral bioavailability. | nih.gov |

| 2-(3-Alkoxy-1H-pyrazol-1-yl)pyridine derivatives | DHODH Inhibition (Antiviral, Immunosuppressive) | Highly active inhibitors of measles virus replication via DHODH inhibition. | acs.org |

| Pyridineamine derivatives | Pim Kinase Inhibition (Cancer) | Inhibit Pim kinases, which are involved in cell proliferation and survival. | google.com |

Fluorine Substitution Effects on Drug Properties and Efficacy

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance a molecule's drug-like properties. tandfonline.com Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence biological activity, metabolic stability, and pharmacokinetics. tandfonline.commdpi.comacs.org

Impact on Biological Activity, Potency, and Selectivity

The introduction of a fluorine atom can significantly alter a compound's electronic properties, which in turn affects its interactions with biological targets. nih.gov

Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable multipolar interactions with protein backbones, particularly with the backbone carbonyls in secondary structures like alpha-helices and beta-sheets. researchgate.net These interactions can enhance binding affinity, sometimes improving the activity of inhibitors by 5 to 10-fold. researchgate.net For example, the p-fluorophenyl group is a crucial structural requirement for the biological activity of synthetic statins like atorvastatin. nih.gov

Modulation of pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. nih.govresearchgate.net This modification can be critical for controlling a compound's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and ability to interact with its target.

Conformational Control: Fluorine substitution can induce conformational biases in a molecule. nih.gov This restricted rotational freedom can lock the molecule into a bioactive conformation that fits more precisely into a target's binding site, thus enhancing potency and selectivity. nih.govresearchgate.net However, this can also sometimes lead to a loss of activity if the induced conformation is unfavorable for binding. nih.gov For instance, in a study of paracetamol analogs, fluorine substitution at certain positions led to a lack of coplanarity between the amide group and the aromatic ring, which reduced analgesic activity. nih.gov

Influence on Metabolic Stability and Pharmacokinetic Profiles

One of the most common reasons for introducing fluorine is to improve a drug's metabolic profile and pharmacokinetics. tandfonline.comresearchgate.net

Blocking Metabolic Oxidation: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. mdpi.comacs.org By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block oxidation by metabolic enzymes like cytochrome P450s. tandfonline.comnih.gov This "metabolic blocking" strategy increases the compound's stability, prolongs its half-life, and enhances its in vivo potency. tandfonline.com A study on amodiaquine (B18356) analogs showed that fluorine substitution at specific positions produced compounds that were more resistant to oxidation and the formation of toxic metabolites. nih.gov

Rational Design Principles for Fluorine Placement (Fluorine Scan)

The decision of where to place a fluorine atom is a critical aspect of rational drug design. tandfonline.com Rather than random substitution, medicinal chemists use a "fluorine scan," a systematic process of introducing fluorine at various positions in a lead molecule to probe for beneficial effects. researchgate.net

The rationale for fluorine placement is guided by several principles:

Metabolic Hotspot Analysis: Identifying sites on a molecule that are prone to metabolic attack ("hotspots") and selectively placing fluorine there to block oxidation. tandfonline.com

Bioisosterism: Using fluorine as a bioisostere for a hydrogen atom or a hydroxyl group. acs.orgmdpi.com Due to its similar size to hydrogen, it can often replace it without causing significant steric clashes. mdpi.com Its ability to act as a hydrogen bond acceptor also allows it to mimic a hydroxyl group in some interactions. acs.org

Tuning Physicochemical Properties: Placing fluorine at specific positions to fine-tune pKa, lipophilicity, and conformation to optimize target engagement and ADME properties. researchgate.net

Computational Modeling: The use of computational algorithms, such as FMAP, can help identify "fluorophilic" sites within a protein's binding pocket that are geometrically favorable for forming stabilizing interactions with a fluorinated ligand. researchgate.net This facilitates a more rational, structure-based approach to fluorine placement. researchgate.netacs.org

These design principles allow chemists to strategically harness fluorine's unique properties to overcome challenges in drug optimization, such as poor potency, low selectivity, or rapid metabolic clearance. researchgate.netresearchgate.net

| Property | Effect of Fluorine Substitution | Rationale/Mechanism | Source(s) |

| Biological Activity | Can increase potency and selectivity | Enhanced binding via multipolar interactions; conformational restriction into bioactive shape. | researchgate.netnih.govmdpi.com |

| Metabolic Stability | Generally increased | Strong C-F bond blocks sites of metabolic oxidation (e.g., by P450 enzymes). | tandfonline.comresearchgate.netnih.gov |

| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen, affecting membrane permeability. | tandfonline.comnih.govresearchgate.net |

| pKa | Can be lowered for adjacent basic groups | Strong electron-withdrawing nature of fluorine influences local electronics. | nih.govnih.govresearchgate.net |

| Pharmacokinetics (ADME) | Can be significantly improved | Combination of increased stability, altered permeability, and modified target binding. | researchgate.netresearchgate.net |

Biological Activities and Mechanisms of Action of 3 Fluoropyridine 2 Carboxamide Analogs

Elucidation of Molecular Targets and Binding Interactions

Analogs of 3-fluoropyridine-2-carboxamide have been systematically studied to understand their interactions with specific molecular targets, primarily enzymes and receptors. The inclusion of the fluoropyridine-2-carboxamide scaffold is crucial for mediating these interactions, which can range from direct inhibition of enzyme activity to complex modulation of receptor function.

Enzyme Inhibition Studies and Active Site Interactions

Derivatives of this compound are recognized as potent inhibitors of several enzyme families. The unique electronic properties conferred by the fluorine atom and the chelating ability of the carboxamide group are key to their inhibitory action.

Research has shown that fluorinated pyridine (B92270) derivatives can effectively inhibit various enzymes. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate have been identified as potent inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, which are implicated in various disease processes. researchgate.net The introduction of fluorine substituents on the pyridine ring modulates the inhibitory potency and selectivity against different oxygenases like aspartate/asparagine-β-hydroxylase (AspH) and the JmjC lysine-specific Nε-demethylase 4E (KDM4E). researchgate.net Specifically, a C5-fluoro-substituted derivative showed a substantial increase in selectivity for AspH over KDM4E. researchgate.net

In the realm of cancer research, analogs such as 5-Chloro-3-fluoropyridine-2-carboxamide (B1647115) have been investigated as kinase inhibitors. The carboxamide group is thought to chelate metals in the ATP-binding site, making it a valuable scaffold for inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR) and Janus kinase 2 (JAK2). Computational studies support these findings, indicating that these compounds interact favorably with the active sites of target proteins.

Table 1: Inhibition of Human 2-Oxoglutarate (2OG) Oxygenases by Fluorinated Pyridine-2,4-dicarboxylate (2,4-PDCA) Analogs Data sourced from inhibition assays using mass spectrometry. researchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 5-Fluoro-2,4-PDCA | AspH | ~0.05 |

| 5-Trifluoromethyl-2,4-PDCA | AspH | ~0.03 |

| 5-Fluoro-2,4-PDCA | KDM4E | >100 (inactive) |

| 5-Trifluoromethyl-2,4-PDCA | KDM4E | >100 (inactive) |

Receptor Ligand Binding and Allosteric Modulation

Analogs of this compound serve as versatile ligands for a variety of receptors, often acting as allosteric modulators that can fine-tune receptor activity.

Nicotinic Acetylcholine Receptors (nAChRs): A series of arylpyrid-3-ylmethanones, derived from 2-fluoropyridine (B1216828), were developed as Type I positive allosteric modulators (PAMs) for human α7 nAChRs. nih.gov These compounds were found to be inactive on their own but potentiated the response to the agonist nicotine (B1678760), confirming their allosteric mechanism. nih.gov Conversely, other studies on 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogs found them to be potent antagonists at nAChRs. iucr.org Crystal structures of these ligands bound to the acetylcholine-binding protein (AChBP), a surrogate for nAChRs, revealed that they occupy the same binding site as nicotine but with greater affinity, explaining their antagonist activity. iucr.org

Metabotropic Glutamate (B1630785) Receptors (mGluRs): In the field of neuroscience, thieno[3,2-b]pyridine-5-carboxamide analogs containing a 5-fluoropyridyl amide tail have been discovered as potent negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅). acs.org One such compound demonstrated high potency with an IC₅₀ of 110 nM and fully displaced a radioligand with a Kᵢ of 0.16 μM, indicating a strong binding interaction. acs.org

Muscarinic Acetylcholine Receptors (M4): The 3-fluoropyridine (B146971) moiety has also been incorporated into ligands for M4 receptors. While the direct attachment of a 3-fluoropyridine tail to one M4 PAM scaffold resulted in a loss of activity, another analog, VU0476406, which contains a 2-fluoropyridine-3-yl group, was identified as a potent M4 PAM. nih.govnih.gov

Table 2: Receptor Activity of this compound Analogs

| Receptor Target | Compound Class/Analog | Mode of Action | Reported Activity |

|---|---|---|---|

| α7 nAChR | Arylpyrid-3-ylmethanones | Positive Allosteric Modulator (PAM) | EC₅₀ = 0.18 µM (for compound 7v) nih.gov |

| nAChRs | 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogs | Antagonist | Low-nanomolar binding constants iucr.org |

| mGlu₅ | Thieno[3,2-b]pyridine-5-carboxamides | Negative Allosteric Modulator (NAM) | IC₅₀ = 110 nM; Kᵢ = 0.16 μM acs.org |

| M4 | VU0476406 (contains 2-fluoropyridine-3-yl) | Positive Allosteric Modulator (PAM) | hM₄ EC₅₀ < 200 nM nih.gov |

Downstream Cellular and Biochemical Pathway Perturbations

The binding of these analogs to their molecular targets initiates a cascade of downstream events, perturbing cellular signaling pathways and influencing fundamental cellular processes.

Modulation of Key Signaling Pathways in Disease Models

Research has directly linked this compound analogs to the modulation of critical signaling pathways involved in diseases like cancer.

Hedgehog Signaling Pathway: A patent has identified pyridyl derivatives, including N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-fluoropyridine-3-carboxamide, as inhibitors of the Hedgehog signaling pathway, a crucial regulator of embryonic development and a pathway often dysregulated in cancer. google.com

Kinase Signaling Pathways: As noted previously, analogs can inhibit kinases like EGFR. The inhibition of the EGFR signaling pathway is a well-established strategy in cancer therapy, as it can block signals that promote tumor cell growth and proliferation. The involvement of Rho kinase (ROCK) signaling in cancer progression, including proliferation and metastasis, also presents a potential avenue for therapeutic intervention by such compounds. tandfonline.com

Influence on Cellular Processes (e.g., Proliferation, Apoptosis)

The modulation of signaling pathways by these compounds translates into tangible effects on cell behavior, particularly proliferation and apoptosis (programmed cell death). researchgate.net

Numerous studies have demonstrated the antiproliferative effects of these analogs in cancer cell lines. For example, N-cyclobutyl-2-fluoropyridine-3-carboxamide displayed moderate cytotoxic activity against the MCF-7 breast cancer cell line. Similarly, derivatives of 5-Chloro-3-fluoropyridine-2-carboxamide have shown significant antiproliferative effects against various cancer cell lines. Beyond direct cytotoxicity, these compounds can also trigger apoptosis. In vitro studies confirmed that 5-Chloro-3-fluoropyridine-2-carboxamide induces apoptosis in certain cancer cells through targeted interactions with cellular pathways.

Table 3: Effects of this compound Analogs on Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | Observed Effect | Potency (IC₅₀) |

|---|---|---|---|---|

| N-cyclobutyl-2-fluoropyridine-3-carboxamide | MCF-7 | Breast Cancer | Inhibition of cell proliferation | 25 µM |

| 5-Chloro-3-fluoropyridine-2-carboxamide derivative | Various | Not specified | Antiproliferative, Induction of apoptosis | Not specified |

| Apigenin analog with 2-fluoropyridine moiety | Pancreatic Stellate Cells | Pancreatic Cancer-associated | Suppression of cell proliferation | Not specified nih.gov |

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound analogs is assessed through a combination of in vitro laboratory assays and in vivo studies in living organisms.

In Vitro Evaluation: A wide range of in vitro assays are used to characterize the activity of these compounds. These include:

Enzyme Inhibition Assays: Used to determine the potency (e.g., IC₅₀ values) of compounds against specific enzymes like the 2OG oxygenases. researchgate.net

Receptor Binding Assays: Radioligand displacement assays are employed to measure the binding affinity (e.g., Kᵢ values) of compounds to receptors like mGlu₅. acs.org

Cell-Based Assays: Cytotoxicity and proliferation are measured using assays like the MTT assay in various cell lines to determine the effect on cell viability. Functional assays in engineered cells are used to measure the modulation of receptor activity (e.g., calcium mobilization assays for M4 PAMs). nih.gov

In Vivo Evaluation: Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacological properties in a whole-organism context.

Pharmacokinetics and CNS Penetration: An mGlu₅ NAM was evaluated in rats and found to be centrally penetrant (brain/plasma ratio Kₚ = 0.94), a critical property for drugs targeting the central nervous system. acs.org The M4 PAM VU0476406 was developed as a tool compound for in vivo studies in non-human primates due to its favorable DMPK properties and CNS penetration. nih.gov

Pharmacodynamic and Efficacy Studies: In vivo studies can demonstrate target engagement and therapeutic effect. For example, 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues were shown to be potent antagonists of nicotine-induced effects in vivo, consistent with their high-affinity binding observed in vitro. iucr.org

PET Imaging: Fluorine-18 labeled analogs, such as [¹⁸F]fluoropyridine derivatives, have been used as tracers for Positron Emission Tomography (PET) imaging in mice. researchgate.net This technique allows for the non-invasive visualization and quantification of receptor occupancy in the brain, providing crucial information about drug-target interaction in a living system. researchgate.net

Cell-Based Assays for Efficacy and Selectivity

The efficacy and selectivity of this compound analogs are frequently evaluated through a variety of cell-based assays. These in vitro studies are crucial for determining the potential of these compounds as therapeutic agents by assessing their activity against specific cellular targets and their broader effects on cell viability and proliferation.

Derivatives of this compound have demonstrated significant antiproliferative effects in various cancer cell lines. For instance, certain analogs have shown inhibitory activity comparable to established chemotherapeutic agents. The introduction of fluorine and chloro substituents is a strategy employed to enhance target selectivity, particularly in kinase inhibition.

One area of investigation for these analogs is their potential as enzyme inhibitors. Assays to determine their inhibitory concentration (IC50) are standard. For example, some derivatives have been tested for their ability to inhibit Epidermal Growth Factor Receptor (EGFR), showing promising results in reducing cell proliferation.

In a study evaluating pyridine derivatives, an analog of this compound, N-cyclobutyl-2-fluoropyridine-3-carboxamide, was assessed for its cytotoxic effects against the MCF-7 breast cancer cell line, exhibiting an IC50 value of 25 µM. This indicates a moderate level of activity.

The selectivity of these compounds is a key aspect of their preclinical evaluation. For example, in the development of inhibitors for Fibroblast Activation Protein (FAP), a cell-based assay using HEK293 cells transfected with murine FAP (mFAP) was utilized. nih.gov A FAP-specific inhibitor, which shares structural similarities with pyridine-carboxamide derivatives, demonstrated inhibition of prolyl endopeptidase activity only in the mFAP-transfected cells and not in the mock-transfected cells, highlighting its specificity. nih.gov This type of assay is critical for confirming that the compound interacts with its intended target in a more biologically relevant environment than a simple enzyme assay. nih.gov

The table below summarizes the in vitro activity of a representative this compound analog.

Table 1: In Vitro Activity of a this compound Analog

| Compound | Cell Line | Assay Type | Endpoint | Result |

|---|

Preclinical Animal Models for Therapeutic Efficacy

Preclinical animal models are indispensable for evaluating the in vivo therapeutic efficacy of this compound analogs. nih.gov These studies provide critical information on how the compounds behave in a whole-organism system, including their pharmacokinetics and their ability to impact disease progression.

In the context of cancer research, mouse models are commonly employed. For instance, in the evaluation of pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors, a BALB/c nude mouse model was used. mdpi.com In this model, MDA-MB-231 triple-negative breast cancer (TNBC) cells were inoculated into the tail vein to assess the compound's ability to inhibit lung metastasis. mdpi.com One of the evaluated compounds demonstrated more potent inhibition of lung metastasis compared to a known FAK inhibitor. mdpi.com

Another example involves the use of immunocompromised mice bearing tumor xenografts to evaluate imaging agents based on pyridine-carboxamide structures. For the PSMA-targeting PET imaging agent [18F]DCFPyL, which contains a fluoropyridine-carbonyl moiety, male NOD-SCID mice were implanted with PSMA-positive (PC3 PIP) and PSMA-negative (PC3 flu) cells. aacrjournals.org This dual-xenograft model allowed for the assessment of specific tumor uptake. The agent showed high and persistent uptake in the PSMA-positive tumors, with a very high ratio of uptake compared to the PSMA-negative tumors, demonstrating its in vivo target specificity and therapeutic potential for targeted radionuclide therapy. aacrjournals.org

Similarly, radioiodinated quinoxaline (B1680401) analogs, which share a carboxamide functional group, were evaluated in animal models of melanoma. nih.gov These studies showed significant and long-lasting tumor retention, indicating their potential for both diagnostic imaging and therapeutic applications. nih.gov

The table below provides an example of the therapeutic efficacy of a related compound in a preclinical animal model.

Table 2: Therapeutic Efficacy in a Preclinical Animal Model

| Compound Class | Animal Model | Disease | Key Finding |

|---|

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 Fluoropyridine 2 Carboxamide Derivatives

Systematic Chemical Modifications of the 3-Fluoropyridine-2-carboxamide Scaffold

The process of optimizing a lead compound often begins with systematic chemical modifications to probe the interactions between the molecule and its biological target. For the this compound scaffold, this involves altering substituents on the pyridine (B92270) ring and varying the structure of the carboxamide group.

The substitution pattern on the pyridine ring profoundly influences the molecule's biological activity. The position of the fluorine atom is a critical determinant of efficacy. For instance, in the development of fluoroquinolone antibiotics, a fluorine atom at the C6 position was found to enhance microbial activity. beilstein-journals.org Similarly, modifying other positions on the this compound ring with various functional groups can modulate activity through electronic and steric effects.

Positional Isomerism of Fluorine: The location of the fluorine atom on the pyridine ring is critical. While the 3-fluoro isomer is the primary subject, comparative studies often reveal significant differences in activity with other isomers. For example, in a series of transforming growth factor-β receptor I (TGF-βR1) kinase inhibitors, 4-fluoro substitution on the pyridine ring led to a decrease in inhibitory activity compared to 3-fluoro and 5-fluoro analogs. mdpi.com This highlights the sensitivity of the target's binding pocket to the specific placement of the halogen.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) elsewhere on the pyridine ring can alter the electronic distribution of the entire molecule. This affects the pKa of the pyridine nitrogen and the hydrogen-bonding capabilities of the carboxamide group. Adding a chloro group at the 5-position, creating 5-Chloro-3-fluoropyridine-2-carboxamide (B1647115), has been explored for developing enzyme inhibitors. The chlorine atom, an EWG, can further influence the molecule's ability to interact with biological targets.

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a protein's binding site. Introducing bulky groups can either create beneficial interactions or cause steric hindrance that prevents optimal binding. For example, in related quinolone structures, a methoxy (B1213986) group at the C8 position was reported to increase potency and reduce toxicity, demonstrating a favorable steric and electronic contribution. beilstein-journals.org

The following table summarizes the effects of various substituents on a related pyridine ring system designed as TGF-βR1 kinase inhibitors.

| Compound | Pyridine Ring Substitution | Other Moieties | IC50 (nM) against TGF-βR1 | Reference |

| 9 | H | cambridgemedchemconsulting.comvulcanchem.comtriazolo[1,5-α]pyridin-6-yl | ~10 | mdpi.com |

| Analog of 9 | 4-Fluoro | cambridgemedchemconsulting.comvulcanchem.comtriazolo[1,5-α]pyridin-6-yl | >10 (decreased activity) | mdpi.com |

| Analog of 9 | 5-Fluoro | cambridgemedchemconsulting.comvulcanchem.comtriazolo[1,5-α]pyridin-6-yl | Comparable to compound 9 | mdpi.com |

| 10 | H | thieno[3,2-c]pyridin-4-yl | 7.68 | mdpi.com |

This table is illustrative of substituent effects on a pyridine core, based on data for related inhibitor classes.

The carboxamide group is a key structural feature, often involved in critical hydrogen bonding interactions with target proteins. Modifications to this group, particularly at the amide nitrogen, are a common strategy in medicinal chemistry.

Research on related pyridine carboxamide derivatives has shown that substituting the amide nitrogen with various alkyl or aryl groups can significantly impact biological activity. For instance, N-cyclobutyl-2-fluoropyridine-3-carboxamide has been evaluated for its biological properties, where the cyclobutyl group modulates factors like lipophilicity and binding interactions compared to the unsubstituted amide. In the context of JNK inhibitors, various 2-pyridine carboxamide derivatives have been identified as potent, indicating that modifications to this functional group are critical for activity. researchgate.net Similarly, in studies on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, a series of N-phenyl substitutions with different electronic properties were synthesized to probe the SAR. nih.gov

The table below shows examples of N-substituted thieno[2,3-b]pyridine-2-carboxamides, illustrating how variations on the carboxamide nitrogen affect properties, which is a principle directly applicable to the this compound scaffold.

| Compound Name | N-Substituent on Carboxamide | Yield (%) | Melting Point (°C) | Reference |

| 3-Amino-N-(4-fluorophenyl)...carboxamide | 4-fluorophenyl | 90 | 241.8–242.9 | nih.gov |

| 3-Amino-N-(4-chlorophenyl)...carboxamide | 4-chlorophenyl | 95 | 237.1–237.8 | nih.gov |

| 3-Amino-N-(4-bromo-2-(trifluoromethyl)phenyl)...carboxamide | 4-bromo-2-(trifluoromethyl)phenyl | 92 | 260.8–261.5 | nih.gov |

Substituent Effects on the Pyridine Ring (e.g., Positional Isomerism, Electronic, Steric)

Exploration of Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement is a strategy used to replace one functional group or scaffold with another that retains similar physicochemical or topological properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comnih.gov

Scaffold hopping involves replacing the central molecular core (the 3-fluoropyridine (B146971) ring) with a structurally different but functionally similar ring system. nih.gov This can lead to novel chemical entities with improved properties or different patentability.

Common bioisosteres for the pyridine ring include other six-membered heterocycles like pyrazines, or fused ring systems such as thienopyridines. beilstein-journals.org For example, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) is a well-known antiviral agent where a pyrazine (B50134) ring replaces the pyridine core. nih.gov In a study aimed at developing mGlu₅ negative allosteric modulators, a picolinamide (B142947) (pyridine-2-carboxamide) scaffold was successfully replaced with a thieno[3,2-b]pyridine-5-carboxamide core, demonstrating the viability of this approach. acs.org These examples underscore the principle that alternative heterocyclic systems can effectively mimic the pyridine core's role in binding. beilstein-journals.orgacs.org

The amide bond, while crucial for activity, can be susceptible to metabolic cleavage by proteases. Replacing it with a more stable bioisostere can enhance a drug's pharmacokinetic profile. nih.gov Known amide bioisosteres include structures like 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. nih.gov The 1,2,3-triazole ring, in particular, has been successfully used as an amide surrogate, as it mimics the steric and electronic properties of the amide bond while offering greater metabolic stability. nih.gov

In one research effort, the amide bond in a series of cannabinoid receptor 2 (CB₂) ligands was replaced with 1,2,3-triazole, 1,3,4-oxadiazole, and 1,2,4-oxadiazole (B8745197) rings to improve poor solubility profiles, resulting in ligands with high affinity and better physicochemical properties. nih.gov This strategy is directly applicable to the this compound scaffold for optimizing drug-like properties.

Pyridine Core Bioisosteres and Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Guided Design

QSAR and other computational methods provide a rational framework for designing new derivatives by correlating chemical structure with biological activity. nih.gov These approaches can predict the activity of unsynthesized compounds, saving time and resources. mdpi.com

For classes of compounds including pyridine carboxamide derivatives, 2D-QSAR studies have been successfully employed to build predictive models. researchgate.net These models use molecular descriptors (e.g., topological, quantum chemical) to derive mathematical equations that relate these properties to biological activity, such as IC₅₀ values. researchgate.netmdpi.com The goal is to identify which molecular features are most important for potency. For instance, a QSAR study on JNK inhibitors based on aminopyridine and pyridine carboxamide scaffolds was conducted to screen for more potent inhibitors of protein kinases. researchgate.net Such models can guide the rational design of new analogs by prioritizing compounds with descriptor values that fall within the optimal range for high activity.

Computational techniques like molecular docking can further elucidate how these molecules bind to their target. By visualizing the binding pose of a this compound derivative within a protein's active site, researchers can understand the key interactions and rationally design modifications to improve binding affinity.

Development and Validation of Predictive SAR Models (e.g., CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational chemistry technique used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.gov Among the most established 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods provide a quantitative model that can not only predict the activity of novel, unsynthesized compounds but also produce intuitive contour maps that guide molecular design. researchgate.netmdpi.com

The development of a CoMFA model begins with a series of molecules with known biological activities. The process involves three key steps:

Molecular Alignment: All molecules in the dataset are superimposed onto a common template or according to a defined pharmacophore. This is a critical step, as the quality of the alignment directly impacts the model's predictive power. researchgate.net

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These calculated energy values form the independent variables for the analysis.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation correlating the variations in the CoMFA fields with the variations in biological activity (the dependent variable).

The resulting model is rigorously validated to ensure its statistical significance and predictive ability. Key statistical metrics include the leave-one-out cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-test value. A high q² value (typically > 0.5) indicates good internal predictive ability. nih.govmdpi.com The model's external predictive power is often assessed using a test set of compounds that were not included in the model's training. researchgate.net

In a notable SAR study, CoMFA was employed to understand the structural requirements for analogues of 4-pyridyl heterocyclic anilines, where derivatives were synthesized via nucleophilic substitution of scaffolds including 3-fluoropyridine. nih.gov The study aimed to identify potent and selective cytotoxins for VHL-deficient renal cell carcinoma (RCC). nih.gov The CoMFA model generated for this series of compounds produced contour maps illustrating the favorable and unfavorable regions for steric and electrostatic interactions. For instance, the analysis revealed that introducing small, lipophilic moieties at the 3-position of the pyridine ring led to increased potency, which was visualized as a positive contour in the CoMFA maps. nih.gov

The research findings from such studies can be summarized in data tables that correlate structural modifications with biological activity.

Table 1: SAR Data for Substituted Pyridine Analogues Activity measured as IC50 values against RCC4 (VHL-deficient) and RCC4/VHL (VHL-restored) cell lines.

| Compound | R-Group at Position 3 | RCC4 IC50 (μM) | RCC4/VHL IC50 (μM) | Selectivity Ratio |

| 1 | -H | >50 | >50 | - |

| 2 | -Ph | 11 | >50 | >4.5 |

| 3 | -C≡CH₂OMe | 2.5 | 40 | 16 |

| 4 | -N-methylpiperazine | 13 | >50 | >3.8 |

This table is based on data presented in SAR studies of pyridyl analogues. nih.gov

The CoMFA contour maps indicated that a sterically favorable region existed around the 3-position of the pyridine ring, while bulky substituents were disfavored. Electrostatically, electron-withdrawing groups were shown to be favorable in certain regions, providing clear guidance for the rational design of next-generation compounds. nih.gov

Fragment-Based Drug Design (FBDD) and Ligand Efficiency Metrics

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for lead discovery. frontiersin.orgopenaccessjournals.com Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with the identification of small, low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly but efficiently to the biological target. openaccessjournals.comnih.gov These fragment hits serve as starting points for building more potent, drug-like molecules through chemical elaboration. biosolveit.de

The FBDD process involves several key stages:

Fragment Screening: A library of several thousand fragments is screened for binding to the target protein using highly sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). frontiersin.orgdrughunter.com

Hit Validation and Optimization: The binding mode of the validated fragment hits is determined, typically by X-ray crystallography. nih.gov This structural information is then used to guide the optimization process, which can proceed via several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to occupy adjacent pockets of the binding site, thereby increasing affinity and potency. biosolveit.de

Fragment Linking: Two or more fragments that bind to distinct, nearby sites are connected with a chemical linker to create a single, high-affinity molecule. biosolveit.de

Fragment Merging: Two overlapping fragments are combined into a single new scaffold that incorporates the key binding features of both. biosolveit.de

The SAR data derived from studies on 3-fluoropyridine derivatives can be viewed through the lens of FBDD. The 3-fluoropyridine core itself can be considered a validated fragment. The systematic exploration of different substituents at various positions, as described in SAR studies, is analogous to the "fragment growing" strategy. nih.gov

A critical concept in FBDD is the use of ligand efficiency (LE) metrics to prioritize fragments and guide their optimization. drughunter.com LE normalizes the binding affinity of a compound for its molecular size, allowing for a more equitable comparison between molecules of different weights. researchgate.netastx.com It helps identify fragments that make high-quality interactions with the target, which are considered ideal starting points. drughunter.com

The most common LE metric is calculated as the binding energy per heavy (non-hydrogen) atom (HA): LE = -RTln(Kd or IC50) / HA

A higher LE value (typically > 0.3 kcal/mol per heavy atom) is considered favorable for a fragment hit. drughunter.com During the lead optimization process, medicinal chemists aim to increase potency while maintaining or improving LE. This practice helps to avoid "molecular obesity"—the unnecessary inflation of molecular weight and lipophilicity in pursuit of affinity, which can lead to poor drug-like properties. astx.com

Table 2: Illustrative Ligand Efficiency Calculations for Fragment Optimization This is a hypothetical table demonstrating the application of LE metrics.

| Compound ID | Fragment/Derivative | MW (Da) | Heavy Atoms (HA) | IC50 (μM) | pIC50 | LE (kcal/mol/HA) |

| Frag-A | 3-Fluoropyridine | 97.08 | 7 | 1500 | 2.82 | 0.55 |

| Deriv-B | A with -CH₃ | 111.11 | 8 | 800 | 3.10 | 0.53 |

| Deriv-C | A with -CONH₂ | 140.11 | 10 | 150 | 3.82 | 0.52 |

| Deriv-D | A with large, non-optimal group | 250.25 | 18 | 100 | 4.00 | 0.30 |

In this illustrative table, Fragment A shows high efficiency. Derivative C achieves a significant gain in potency while largely maintaining its efficiency. In contrast, Derivative D gains potency at a steep cost to efficiency, suggesting that the added atoms are not contributing optimally to binding and may be adding undesirable bulk. This quantitative analysis helps guide chemists toward more efficient chemical modifications.

Computational Approaches in the Investigation of 3 Fluoropyridine 2 Carboxamide and Its Biological Interactions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets and understanding the specific interactions that govern binding affinity.

Ligand-Protein Docking for Target Identification and Binding Mode Analysis

Ligand-protein docking simulations are pivotal in identifying potential protein targets for 3-Fluoropyridine-2-carboxamide and analyzing its binding mode within an active site. Computational studies on similar pyridine (B92270) carboxamide derivatives have indicated that they interact favorably with the active sites of various target proteins, sometimes suggesting a dual binding mode that enhances inhibitory potential. The fluorine atom on the pyridine ring can significantly influence the compound's binding affinity and selectivity towards specific targets. For instance, in related compounds, the 2-fluorine atom introduces electronic effects that modulate intermolecular interactions, making them attractive for targeting enzymes or receptors sensitive to halogen bonding.

Docking studies on analogous compounds, such as those targeting the TGF-βR1 kinase, have revealed that the pyridyl moiety can form crucial water-mediated hydrogen bond interactions with key amino acid residues like Tyr-249, Glu-245, and Asp-351. mdpi.com Such analyses help in predicting how this compound might orient itself within a binding pocket to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, thereby providing a rational basis for its potential biological activity. These computational predictions can be validated and refined using experimental data from techniques like X-ray crystallography.

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns centered on this compound as a lead compound are not extensively documented in public literature, its structural motifs are relevant in broader screening efforts. Fluorinated pyridine derivatives are recognized as important building blocks in medicinal chemistry. smolecule.comresearchgate.net

Databases of commercially available compounds are often used for virtual screening to discover new ligands. ebi.ac.ukebi.ac.uk A typical workflow involves docking a large number of compounds against a target protein and ranking them based on their predicted binding affinity. For example, a three-layered virtual screening approach was used to identify potential inhibitors for a malaria parasite target, which included pyridine-based compounds. huji.ac.il The structural features of this compound, such as its hydrogen bond donors and acceptors and its aromatic ring, make it a candidate for inclusion in such screening libraries aimed at discovering novel inhibitors for various diseases.

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time, offering insights that are not accessible through static docking studies.

Analysis of Compound Flexibility and Protein-Ligand Complex Dynamics

MD simulations are essential for understanding the flexibility of this compound and the dynamics of its complex with a target protein. biorxiv.org These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the resulting complex over time. biorxiv.org For related pyridine derivatives, MD simulations have been used to assess the stability of binding poses predicted by docking. For example, running trajectories of 50–100 nanoseconds in explicit solvent can help confirm the stability of the ligand within the binding site.

The treatment of protein backbone flexibility is a critical aspect of these simulations. Studies have shown that restraining only the Cα atoms of the protein at a certain distance from the ligand can provide a more natural simulation of the ligand's interaction and potential release from the binding site. nih.gov Such simulations can elucidate the conformational changes that occur upon binding and highlight the key interactions that stabilize the complex, providing a more accurate picture of the binding event.

Elucidation of Water-Mediated Interactions and Solvent Effects

MD simulations can track the position and dynamics of individual water molecules in the binding site, identifying those that are structurally conserved and contribute to the stability of the complex. lib4ri.ch The pyridine nitrogen of this compound and its carboxamide group are capable of forming hydrogen bonds, and simulations can reveal whether these interactions are direct or mediated by water molecules, which has important implications for inhibitor design and optimization.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, properties, and reactivity of a molecule.

These methods can be used to calculate various molecular properties that are crucial for understanding the behavior of this compound. For its parent compound, 3-fluoropyridine (B146971), ab initio quantum-chemical calculations have been used to analyze crystal packing and intermolecular interaction energies. acs.org The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the pyridine ring, affecting its reactivity and binding affinity for biological targets.

DFT can be used to calculate Fukui indices to identify the most likely sites for electrophilic and nucleophilic attack, thus predicting the compound's reactivity. Furthermore, quantum chemical calculations can determine properties like the electrostatic potential surface, which indicates the regions of a molecule that are electron-rich or electron-poor, providing insights into potential intermolecular interactions. For related fluorinated pyridine carboxylic acids, computational modeling has been used to predict favorable fluorination sites based on electronic effects.

Below is a table summarizing some of the computed properties for this compound and its corresponding carboxylic acid, which are often used as inputs or for validation in computational studies.

| Property | This compound | 3-Fluoropyridine-2-carboxylic acid | Source |

| Molecular Formula | C6H5FN2O | C6H4FNO2 | nih.govnih.gov |

| Molecular Weight ( g/mol ) | 140.11 | 141.10 | nih.govnih.gov |

| XLogP3 | 0.6 | 0.8 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | 1 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 3 | 3 | nih.govnih.gov |

| Polar Surface Area (Ų) | 56 | 50.2 | nih.govnih.gov |

These computational approaches, from molecular docking and dynamics to quantum chemical calculations, provide a powerful, multi-faceted framework for investigating this compound. They enable researchers to build predictive models of its biological activity, rationalize its interactions with therapeutic targets, and guide the design of future analogs with improved properties.

Prediction of Electronic Distribution, pKa, and Hydrogen Bonding Capabilities

Computational chemistry plays a crucial role in predicting the fundamental physicochemical properties of this compound, which are essential for understanding its biological activity.